molecular formula C22H42N2O4S B13397445 N-Boc-L-methionine Dicyclohexylamine Salt

N-Boc-L-methionine Dicyclohexylamine Salt

Cat. No.: B13397445
M. Wt: 430.6 g/mol
InChI Key: SKDIPRMGDVUUQO-UHFFFAOYSA-N
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Description

N-Boc-L-methionine Dicyclohexylamine Salt is a chemical compound used primarily in organic synthesis. It is a derivative of L-methionine, an essential amino acid, and is often used as a protecting group in peptide synthesis. The compound’s full name is N-tert-Butoxycarbonyl-L-methionine Dicyclohexylamine Salt, and it is known for its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-L-methionine Dicyclohexylamine Salt typically involves the protection of the amino group of L-methionine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-Boc-L-methionine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-methionine Dicyclohexylamine Salt undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, typically using strong acids like trifluoroacetic acid.

    Substitution: The Boc group can be substituted with other protecting groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid or hydrochloric acid.

    Substitution: Di-tert-butyl dicarbonate for Boc protection, and various bases like triethylamine

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: L-methionine.

    Substitution: N-Boc protected derivatives.

Scientific Research Applications

N-Boc-L-methionine Dicyclohexylamine Salt is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: In the study of amino acid metabolism and protein synthesis.

    Medicine: As a precursor in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: In the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The primary mechanism of action of N-Boc-L-methionine Dicyclohexylamine Salt involves the protection of the amino group in L-methionine. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, regenerating the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-lysine Dicyclohexylamine Salt: Another Boc-protected amino acid used in peptide synthesis.

    N-Boc-L-alanine: A simpler Boc-protected amino acid.

    N-Boc-L-valine: Used similarly in peptide synthesis

Uniqueness

N-Boc-L-methionine Dicyclohexylamine Salt is unique due to the presence of the sulfur atom in the methionine side chain, which allows for additional oxidation reactions. This makes it particularly useful in studies involving sulfur-containing compounds and in the synthesis of sulfur-containing peptides .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIPRMGDVUUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22823-50-3
Record name N-[(tert-butoxy)carbonyl]-L-methionine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
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